molecular formula C11H9N3O3 B11876744 4-Nitro-1-naphthohydrazide

4-Nitro-1-naphthohydrazide

Cat. No.: B11876744
M. Wt: 231.21 g/mol
InChI Key: HFSHGOXLTDRXGL-UHFFFAOYSA-N
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Description

4-Nitro-1-naphthohydrazide is an organic compound with the molecular formula C11H9N3O3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a hydrazide group (-CONHNH2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-naphthohydrazide typically involves the nitration of 1-naphthohydrazide. One common method includes the reaction of 1-naphthohydrazide with nitric acid under controlled conditions to introduce the nitro group at the 4-position of the naphthalene ring . The reaction is usually carried out in a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to ensure regioselectivity and to prevent over-nitration.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-naphthohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Condensation: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products:

    Reduction: 4-Amino-1-naphthohydrazide.

    Substitution: Various substituted hydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

4-Nitro-1-naphthohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-naphthohydrazide largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical assays and drug design. The exact molecular targets and pathways would vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

    4-Nitro-1-naphthylamine: Similar structure but with an amino group instead of a hydrazide group.

    1-Naphthohydrazide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-2-naphthohydrazide: Similar but with the nitro group at a different position on the naphthalene ring.

Uniqueness: 4-Nitro-1-naphthohydrazide is unique due to the combination of the nitro and hydrazide groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-nitronaphthalene-1-carbohydrazide

InChI

InChI=1S/C11H9N3O3/c12-13-11(15)9-5-6-10(14(16)17)8-4-2-1-3-7(8)9/h1-6H,12H2,(H,13,15)

InChI Key

HFSHGOXLTDRXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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